3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide
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Description
3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N7O3S and its molecular weight is 377.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 3,5-dimethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-1,2-oxazole-4-sulfonamide, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
The compound interacts with its targets by binding to specific proteins or enzymes within the parasites. A molecular docking study conducted on Lm-PTR1, a protein in Leishmania, justified the potent antileishmanial activity of a similar compound . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may inhibit the function of the protein, leading to the death of the parasite.
Result of Action
The result of the compound’s action is the inhibition of the growth and reproduction of the parasites causing leishmaniasis and malaria. This leads to a reduction in the number of parasites in the host’s body, alleviating the symptoms of the diseases and promoting recovery .
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3S/c1-10-15(11(2)25-21-10)26(23,24)18-7-6-16-13-9-14(20-12(3)19-13)22-8-4-5-17-22/h4-5,8-9,18H,6-7H2,1-3H3,(H,16,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGFQILYHIITQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.